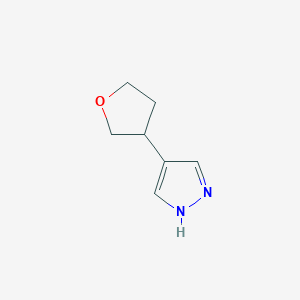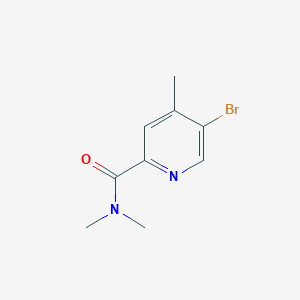![molecular formula C10H15FO2 B1460333 2-Fluoro-3-(spiro[3.3]heptan-2-yl)propanoic acid CAS No. 2092086-88-7](/img/structure/B1460333.png)
2-Fluoro-3-(spiro[3.3]heptan-2-yl)propanoic acid
Descripción general
Descripción
“2-Fluoro-3-(spiro[3.3]heptan-2-yl)propanoic acid” is a chemical compound with the CAS Number: 2092086-88-7 . It has a molecular weight of 186.23 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-fluoro-3-(spiro[3.3]heptan-2-yl)propanoic acid . The InChI Code for this compound is 1S/C10H15FO2/c11-8(9(12)13)4-7-5-10(6-7)2-1-3-10/h7-8H,1-6H2,(H,12,13) .Physical And Chemical Properties Analysis
The compound “2-Fluoro-3-(spiro[3.3]heptan-2-yl)propanoic acid” is solid in its physical form . It has a molecular weight of 186.23 .Aplicaciones Científicas De Investigación
Material Science Applications
- Novel polyimides derived from spiro compounds, including those related to the 2-Fluoro-3-(spiro[3.3]heptan-2-yl)propanoic acid structure, have been synthesized and studied for their organosolubility and optical transparency. These materials exhibit excellent solubility in organic solvents and form transparent, flexible films with low moisture absorption and dielectric constants, suggesting potential use in electronic and optical applications (Zhang et al., 2010).
Organic Chemistry and Synthesis
- Spiro[3.3]alkyl and spiro[3.3]alkylmethyl radicals, related to the 2-Fluoro-3-(spiro[3.3]heptan-2-yl)propanoic acid structure, have been generated and observed, contributing to the understanding of radical chemistry and potentially influencing synthetic strategies in organic chemistry (Roberts et al., 1986).
Photovoltaic and Electronic Applications
- The stabilization of photochromic compounds in fluoro alcohols has been studied, showing that fluoroalcohols act as Lewis acids, stabilizing the colored forms of spiropyran and spirooxazine compounds. This finding could have implications for the design of photoresponsive materials (Suzuki et al., 1998).
Pharmaceutical Chemistry
- The synthesis of fluorinated building blocks based on the spiro[3.3]heptane scaffold, closely related to the 2-Fluoro-3-(spiro[3.3]heptan-2-yl)propanoic acid structure, has been explored. These compounds, due to their three-dimensional shape and fluorine substitution pattern, hold potential in medicinal chemistry for drug design and development (Chernykh et al., 2016).
Propiedades
IUPAC Name |
2-fluoro-3-spiro[3.3]heptan-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO2/c11-8(9(12)13)4-7-5-10(6-7)2-1-3-10/h7-8H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVBIYRCSJQKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(spiro[3.3]heptan-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1460251.png)
![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1460252.png)







![5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1460269.png)



![5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B1460273.png)